2,4-Dibromo-5-(difluoromethoxy)aniline
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Overview
Description
2,4-Dibromo-5-(difluoromethoxy)aniline is an aromatic compound with the molecular formula C7H5Br2F2NO and a molecular weight of 316.93 g/mol . This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 2,4-Dibromo-5-(difluoromethoxy)aniline typically involves multiple steps. One common method includes the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents . This process is advantageous due to its high yield, low cost, and minimal environmental impact, making it suitable for industrial production .
Chemical Reactions Analysis
2,4-Dibromo-5-(difluoromethoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as Grignard reagents or palladium-catalyzed cross-coupling reactions.
Reduction Reactions: The nitro group in intermediates can be reduced to an amino group using reducing agents like hydrazine.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted anilines, while reduction reactions typically produce amino derivatives .
Scientific Research Applications
2,4-Dibromo-5-(difluoromethoxy)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-(difluoromethoxy)aniline and its derivatives involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
2,4-Dibromo-5-(difluoromethoxy)aniline can be compared with similar compounds such as:
2,4-Dibromoaniline: This compound lacks the difluoromethoxy group, which can significantly alter its chemical properties and reactivity.
2,4-Dibromo-6-(difluoromethoxy)aniline: This isomer has the difluoromethoxy group in a different position, which can affect its biological activity and synthesis routes.
The presence of both bromine and fluorine atoms in this compound makes it unique, as these halogens can influence the compound’s reactivity, stability, and biological activity .
Properties
IUPAC Name |
2,4-dibromo-5-(difluoromethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F2NO/c8-3-1-4(9)6(2-5(3)12)13-7(10)11/h1-2,7H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPIXIYTRAIUJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)F)Br)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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